4-(2,4-Difluorophenoxy)piperidine

GPR6 inverse agonism Parkinson's disease research Neurological disorders

Developing GPR6 inverse agonists requires the exact 2,4-difluorophenoxy pharmacophore to replicate CVN424-like potency (EC50=38 nM). Generic substitutions alter LogP/binding. • Precise 2,4-difluoro pattern for potent GPR6 inverse agonism. • Consistent quality for reproducible CNS drug discovery. • Ready stock for rapid SAR exploration.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 367501-08-4
Cat. No. B1322374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)piperidine
CAS367501-08-4
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
InChIKeyLJTKODIQFDAGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenoxy)piperidine (CAS 367501-08-4): Essential Research Building Block and GPR6 Modulator Scaffold


4-(2,4-Difluorophenoxy)piperidine (CAS 367501-08-4) is a fluorinated piperidine derivative with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol [1]. It is a key intermediate in the synthesis of G protein-coupled receptor 6 (GPR6) modulators, particularly for neurological research applications [2]. This compound provides a crucial 2,4-difluorophenoxy pharmacophore that, when elaborated into more complex structures, yields potent and selective GPR6 inverse agonists, including the clinical candidate CVN424 (solengepras) [3].

4-(2,4-Difluorophenoxy)piperidine Substitution: Why Halogen Pattern and Physicochemical Properties Prevent Simple Interchange with Analogous Building Blocks


Simple substitution with other halogenated phenoxy-piperidines is not feasible when precise GPR6 modulation is required. The 2,4-difluoro substitution pattern on the phenoxy ring is critical for achieving optimal potency and selectivity in downstream GPR6 inverse agonists [1]. Altering the halogen substitution (e.g., to a single 4-fluoro or a 2,4-dichloro pattern) results in a different molecular weight, lipophilicity (LogP), and electronic distribution, which fundamentally alters the binding affinity and pharmacokinetic profile of the final drug candidate [2]. For example, the 2,4-difluoro pattern contributes to the high potency (EC50 = 38 nM) and brain penetrance observed in CVN424, a clinical-stage compound [3]. Generic substitution would require a complete re-validation of structure-activity relationships, negating any perceived procurement advantage.

4-(2,4-Difluorophenoxy)piperidine Procurement: Quantitative Differentiation from Halogenated Analogs in GPR6 Modulator Synthesis


Potency of CVN424 vs. RL-338: Impact of 2,4-Difluorophenoxy Moiety on GPR6 Inverse Agonist EC50

The 2,4-difluorophenoxy-piperidine moiety is a critical structural component of CVN424, a highly potent GPR6 inverse agonist with an EC50 of 38 nM [1]. This potency is comparable to other leading GPR6 inverse agonists like RL-338 (EC50 = 16 nM), but CVN424's specific halogenation pattern is optimized for clinical development and brain penetration . Procuring the parent building block 4-(2,4-difluorophenoxy)piperidine is essential for replicating this validated clinical candidate.

GPR6 inverse agonism Parkinson's disease research Neurological disorders

Physicochemical Property Comparison: 4-(2,4-Difluorophenoxy)piperidine vs. 4-(4-Fluorophenoxy)piperidine

The presence of two fluorine atoms in the 2,4-positions on the phenoxy ring results in a molecular weight of 213.22 g/mol and a calculated LogP (XLogP3) of 2.2 for 4-(2,4-difluorophenoxy)piperidine [1]. In contrast, the mono-fluorinated analog, 4-(4-fluorophenoxy)piperidine, has a molecular weight of 195.23 g/mol and a reported LogP of ~2.29 . The dichloro analog (4-(2,4-dichlorophenoxy)piperidine) has a significantly higher molecular weight of 246.13 g/mol . These differences in lipophilicity and molecular weight directly impact the physicochemical properties of any final compound synthesized from these building blocks, affecting membrane permeability, solubility, and overall drug-likeness [2].

Medicinal chemistry Building block procurement Physicochemical profiling

Brain Penetration and Receptor Occupancy: In Vivo Differentiation of the 2,4-Difluorophenoxy Pharmacophore

The 2,4-difluorophenoxy-piperidine moiety is a key determinant of the favorable central nervous system (CNS) pharmacokinetic profile observed for CVN424. In preclinical studies, CVN424 demonstrated dose-dependent brain receptor occupancy, attaining 50% occupancy at plasma concentrations of 6.0 ng/mL in mice and 7.4 ng/mL in rats following oral administration [1]. This brain penetration is critical for its efficacy in reversing haloperidol-induced catalepsy and restoring mobility in a 6-OHDA-lesioned rat model of Parkinson's disease [1]. While the parent building block itself is not active, its incorporation into the CVN424 scaffold enables this crucial property, which is not guaranteed with alternative halogen substitution patterns [2].

CNS drug discovery Pharmacokinetics In vivo pharmacology

4-(2,4-Difluorophenoxy)piperidine Application Scenarios: High-Value Use Cases in Neurological and Medicinal Chemistry Research


Synthesis of CVN424 and Related GPR6 Inverse Agonists for Parkinson's Disease Research

4-(2,4-Difluorophenoxy)piperidine serves as the essential starting material for synthesizing CVN424 (solengepras), a clinical-stage, non-dopaminergic GPR6 inverse agonist for Parkinson's disease [1]. Researchers developing novel GPR6 modulators or investigating structure-activity relationships around the CVN424 scaffold should procure this compound to ensure faithful replication of the published clinical candidate and to generate analogs with predictable activity [2].

Medicinal Chemistry Optimization of CNS-Penetrant GPCR Modulators

For drug discovery programs targeting CNS GPCRs, the 2,4-difluorophenoxy-piperidine moiety offers a specific physicochemical profile (MW 213.22, XLogP3 2.2) that is associated with favorable brain penetration in a validated clinical candidate [3]. Medicinal chemists can utilize this building block to explore new chemical space around this proven CNS pharmacophore, potentially accelerating lead optimization by leveraging a scaffold with established in vivo target engagement [4].

Structure-Activity Relationship (SAR) Studies on GPR6 and Related Orphan Receptors

The compound is an ideal starting point for systematic SAR investigations into GPR6 and related Gs-coupled orphan receptors (e.g., GPR3, GPR12) [2]. By elaborating the piperidine nitrogen with diverse groups, researchers can probe the binding pocket and functional selectivity of these receptors. Comparative studies using the mono-fluoro or dichloro analogs will highlight the critical contribution of the 2,4-difluoro substitution pattern to activity and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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